3-Amino-2-iodophenol
Overview
Description
3-Amino-2-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydroxyl group is substituted at the second position and an amino group is substituted at the third position, with an iodine atom attached to the second position
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that the compound can participate in various chemical reactions, contributing to the synthesis of complex molecules .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the synthesis of thiophene derivatives, which are known to exhibit a variety of biological effects .
Pharmacokinetics
The compound’s molecular weight (23502 g/mol) suggests that it may have suitable properties for absorption and distribution .
Result of Action
Similar compounds have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
3-Amino-2-iodophenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. The amino group in this compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further stabilizing enzyme-substrate complexes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves hydrogen bonding and halogen bonding, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can be toxic, leading to oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism is also influenced by cofactors such as NADPH .
Transport and Distribution
Within cells, this compound is transported and distributed by various mechanisms. It can be taken up by cells through passive diffusion or active transport. Once inside the cell, it can bind to transport proteins, which facilitate its distribution to different cellular compartments. The compound’s localization can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-iodophenol typically involves the iodination of 3-Aminophenol. One common method is the electrophilic aromatic substitution reaction, where 3-Aminophenol is treated with iodine in the presence of an oxidizing agent such as potassium iodide (KI) and aerial oxygen. This reaction is carried out under mild conditions and yields the desired iodinated product efficiently .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-iodophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming 3-Aminophenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 3-Aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-iodophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Aminophenol: Lacks the iodine substituent and has different reactivity and applications.
2-Iodophenol: Lacks the amino group and has different chemical properties.
4-Amino-2-iodophenol: The amino group is at a different position, leading to different reactivity.
Uniqueness: 3-Amino-2-iodophenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJBNNRJCDTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315417 | |
Record name | 3-Amino-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99968-82-8 | |
Record name | 3-Amino-2-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99968-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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